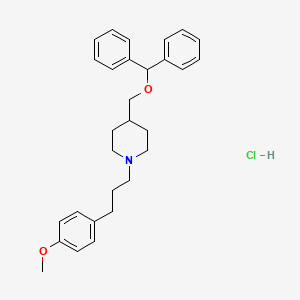

UK-78282 hydrochloride

Description

Properties

IUPAC Name |

4-(benzhydryloxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO2.ClH/c1-31-28-16-14-24(15-17-28)9-8-20-30-21-18-25(19-22-30)23-32-29(26-10-4-2-5-11-26)27-12-6-3-7-13-27;/h2-7,10-17,25,29H,8-9,18-23H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSQARULZYQMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCCN2CCC(CC2)COC(C3=CC=CC=C3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693860 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136647-02-4 | |

| Record name | 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 136647-02-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

UK-78282 Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

UK-78282 hydrochloride is a novel piperidine compound identified as a potent and selective blocker of the voltage-gated potassium channel Kv1.3.[1][2] This channel is predominantly expressed on the plasma membrane of T lymphocytes and plays a crucial role in regulating calcium signaling and T-cell activation. By inhibiting Kv1.3, UK-78282 effectively suppresses the immune response, making it a compound of significant interest for the development of novel immunomodulatory therapies. This technical guide provides an in-depth overview of the mechanism of action of UK-78282 hydrochloride, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental validation.

Core Mechanism of Action: State-Dependent Blockade of Kv1.3

The primary molecular target of UK-78282 is the voltage-gated potassium channel Kv1.3.[1][2] Its mechanism of action is characterized by a use-dependent and state-dependent blockade, preferentially targeting the C-type inactivated state of the channel.[1] This means that the inhibitory activity of UK-78282 is enhanced when the T-cell is in a depolarized state, a condition that promotes the C-type inactivation of Kv1.3 channels.

Several lines of evidence support this state-dependent mechanism:

-

Voltage Dependence: The blocking efficacy of UK-78282 is significantly increased when the cell membrane is held at a more depolarized potential (e.g., -50 mV), which favors the inactivated state of Kv1.3.[1]

-

Modulation by External Potassium: High concentrations of external potassium, which is known to reduce C-type inactivation, decrease the sensitivity of the channel to UK-78282.[1]

-

Mutational Analysis: Mutations that alter the rate of C-type inactivation in the Kv1.3 channel also impact its sensitivity to UK-78282.[1]

Competition experiments have further elucidated the binding site of UK-78282, suggesting it interacts with the inner vestibule of the channel, overlapping with the binding site of verapamil.[1] Importantly, its binding does not compete with internal tetraethylammonium (TEA) or the external pore-blocker charybdotoxin.[1]

While highly selective for Kv1.3, UK-78282 also exhibits potent blockade of the rapidly inactivating Kv1.4 channel, which is found in cardiac and neuronal tissues.[1]

Quantitative Pharmacological Data

The potency of UK-78282 hydrochloride has been quantified across various experimental assays. The following tables summarize the key inhibitory concentrations.

| Target | Assay | IC50 / Kd | Reference |

| Kv1.3 | Patch-clamp | ~200 nM | [1] |

| Kv1.3 | 86Rb Efflux | ~200 nM | [1] |

| Kv1.3 | 125I-ChTX Binding | ~200 nM | [1] |

| Kv1.3 | Inside-out Patch | 0.39 ± 0.05 µM (Kd) | [1] |

| Kv1.4 | Patch-clamp | 170 ± 30 nM | [1] |

| Cardiac Ca2+ Channels | Not Specified | 4.4 ± 2.1 µM | [1] |

Signaling Pathway and Cellular Consequences

The blockade of Kv1.3 channels by UK-78282 has profound effects on T-lymphocyte physiology. The following diagram illustrates the signaling cascade initiated by T-cell receptor (TCR) activation and the subsequent inhibitory effect of UK-78282.

Caption: T-cell activation pathway and the inhibitory action of UK-78282 on Kv1.3.

By blocking the efflux of K+ ions, UK-78282 leads to membrane depolarization. This depolarization reduces the electrochemical gradient necessary for sustained Ca2+ influx through CRAC channels, thereby attenuating the downstream signaling cascade that leads to IL-2 production and T-cell proliferation.

Experimental Protocols

The following sections detail the methodologies used to characterize the mechanism of action of UK-78282.

Patch-Clamp Electrophysiology

Objective: To measure the direct effect of UK-78282 on Kv1.3 and Kv1.4 channel currents.

Methodology:

-

Cell Preparation: Purified human T-lymphocytes or T-lymphoblasts (stimulated for 2-4 days with 2 µg/ml PHA) were used.[1]

-

Recording Configuration: Whole-cell and inside-out patch-clamp recordings were performed.[1]

-

Data Acquisition: Series resistance compensation (80%) was applied for currents exceeding 2 nA. Capacitative and leak currents were subtracted using a P/8 procedure.[1]

-

Voltage Protocols:

-

Standard Measurement: Cells were held at a holding potential of -80 mV, and currents were elicited by depolarizing pulses to +40 mV.[1]

-

Use-Dependency: To assess use-dependency, depolarizing pulses of 20 ms or 200 ms duration were applied at an interpulse interval of 30 s.[1]

-

State-Dependency: The effect of the holding potential was investigated by comparing the block at holding potentials of -80 mV and -50 mV.[1]

-

-

Solutions: Specific compositions of intracellular and extracellular solutions were used to isolate potassium currents.

Caption: Workflow for whole-cell patch-clamp experiments.

86Rb Efflux Assay

Objective: To determine the inhibitory effect of UK-78282 on K+ channel activity in a high-throughput format.

Methodology:

-

Cell Loading: T-lymphocytes were loaded with 86Rb, a radioactive analog of K+.

-

Stimulation: The cells were depolarized to open voltage-gated K+ channels, initiating the efflux of 86Rb.

-

Inhibition: The assay was performed in the presence of varying concentrations of UK-78282.

-

Measurement: The amount of 86Rb retained within the cells was measured using a scintillation counter. A higher retention of 86Rb corresponds to a greater blockade of K+ channels.

Caption: Workflow for the 86Rb efflux assay.

T-Cell Activation Assays

Objective: To assess the functional consequence of Kv1.3 blockade by UK-78282 on T-cell activation.

Methodology:

-

IL-2 Production:

-

Human T-lymphocytes were stimulated with a mitogen (e.g., phytohemagglutinin, PHA) in the presence of varying concentrations of UK-78282.

-

After a defined incubation period, the supernatant was collected, and the concentration of secreted IL-2 was quantified using an ELISA.

-

-

3H-Thymidine Incorporation:

-

Mitogen-stimulated T-lymphocytes were cultured with different concentrations of UK-78282.

-

During the final hours of culture, 3H-thymidine was added. Proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.

-

The cells were harvested, and the amount of incorporated 3H-thymidine was measured using a scintillation counter as an index of cell proliferation.

-

Conclusion

UK-78282 hydrochloride is a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. Its unique state-dependent mechanism of action, preferentially targeting the inactivated state of the channel, provides a powerful means to suppress T-lymphocyte activation. The data presented herein, derived from electrophysiological and cellular assays, robustly characterize its pharmacological profile and underscore its potential as a lead compound for the development of novel immunosuppressive agents. Further investigation into its in vivo efficacy and safety profile is warranted to fully elucidate its therapeutic potential.

References

- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

UK-78282 Hydrochloride: A Technical Overview of its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of UK-78282 hydrochloride, a potent blocker of the Kv1.3 and Kv1.4 voltage-gated potassium channels. This document is intended for researchers, scientists, and professionals involved in drug development and related fields.

Discovery

UK-78282 was identified by researchers at Pfizer through a high-throughput screening (HTS) of their compound library.[1] The primary assay used for this screening was a ⁸⁶Rb efflux assay, a method that uses the radioactive isotope Rubidium-86 as a tracer for potassium ion movement across cell membranes. This assay is a well-established technique for identifying modulators of potassium channels.[2][3][4] The screening identified UK-78282 as a potent inhibitor of the Kv1.3 potassium channel, which is highly expressed in human T-lymphocytes.

High-Throughput Screening Workflow

The discovery process followed a logical workflow designed to identify and characterize novel Kv1.3 inhibitors from a large chemical library.

Synthesis of UK-78282 Hydrochloride

A plausible, though not definitively confirmed, synthetic approach would involve the reaction of 4-(diphenylmethoxy)piperidine with a suitable 3-(4-methoxyphenyl)propyl halide or a related electrophile. The synthesis of the key piperidine intermediate, 4-(diphenylmethoxy)piperidine, can be achieved through various established methods in organic chemistry.

Due to the unavailability of the specific, detailed protocol from a primary literature source, a step-by-step experimental procedure for the synthesis cannot be provided in this guide. Researchers seeking to synthesize this compound should consult specialized synthetic chemistry literature and databases for methods to construct similar N-alkylated piperidine structures.

Mechanism of Action

UK-78282 is a potent blocker of the voltage-gated potassium channels Kv1.3 and Kv1.4. Its primary therapeutic potential lies in its ability to suppress T-lymphocyte activation by inhibiting Kv1.3 channels.

Role of Kv1.3 in T-Lymphocyte Activation

The activation of T-lymphocytes is a critical event in the immune response. This process is dependent on a sustained influx of calcium (Ca²⁺) into the cell, which is necessary for the activation of downstream signaling pathways leading to cytokine production and cell proliferation. The membrane potential of the T-cell, which is largely maintained by the activity of Kv1.3 channels, provides the electrochemical gradient necessary for this Ca²⁺ influx.

By blocking Kv1.3 channels, UK-78282 causes a depolarization of the T-cell membrane. This reduction in the negative membrane potential diminishes the driving force for Ca²⁺ entry through store-operated calcium channels, thereby suppressing T-cell activation.

Quantitative Data

The biological activity of UK-78282 has been quantified in several key experiments. The following tables summarize the available data.

Table 1: Inhibitory Activity of UK-78282

| Target | Assay Method | IC₅₀ (µM) | Reference |

| Kv1.3 | ⁸⁶Rb Efflux | ~0.2 | Hanson et al., 1999 |

| Kv1.3 | Electrophysiology | 0.28 | R&D Systems |

| Kv1.4 | Electrophysiology | 0.17 | R&D Systems |

Table 2: Effect of UK-78282 on T-Lymphocyte Activation

| Parameter | Stimulation | IC₅₀ (µM) | Reference |

| ³H-Thymidine Incorporation | Phytohemagglutinin (PHA) | 2.0 | Hanson et al., 1999 |

| IL-2 Production | Phytohemagglutinin (PHA) | 2.9 | Hanson et al., 1999 |

Experimental Protocols

Detailed, step-by-step protocols for the key experiments are crucial for reproducibility. The following sections provide an overview of the methodologies used in the characterization of UK-78282.

⁸⁶Rb Efflux Assay

This assay measures the activity of potassium channels by tracking the movement of the radioactive potassium analog, ⁸⁶Rb⁺.

Protocol Outline:

-

Cell Preparation: Cells stably expressing the Kv1.3 channel (e.g., CHO or L929 cells) are cultured to confluency in 96-well plates.

-

⁸⁶Rb⁺ Loading: The culture medium is replaced with a loading buffer containing ⁸⁶RbCl, and the cells are incubated to allow for the uptake of the isotope.

-

Washing: The cells are washed multiple times with a buffer to remove extracellular ⁸⁶Rb⁺.

-

Compound Incubation: The cells are incubated with various concentrations of UK-78282.

-

Stimulation of Efflux: A stimulating solution (e.g., high potassium buffer) is added to depolarize the cell membrane and open the Kv1.3 channels, leading to ⁸⁶Rb⁺ efflux.

-

Sample Collection: The supernatant containing the effluxed ⁸⁶Rb⁺ is collected.

-

Measurement: The amount of ⁸⁶Rb⁺ in the supernatant is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition of ⁸⁶Rb⁺ efflux by UK-78282 is calculated relative to control wells, and the IC₅₀ value is determined.

Electrophysiology (Patch-Clamp)

Whole-cell patch-clamp recording is the gold standard for studying ion channel function. This technique allows for the direct measurement of the ionic currents flowing through the channels in the cell membrane.

Protocol Outline:

-

Cell Preparation: Cells expressing Kv1.3 channels are prepared on a suitable substrate for recording.

-

Pipette Preparation: A glass micropipette with a very fine tip is filled with an internal solution that mimics the intracellular ionic composition.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance "giga-seal" is formed.

-

Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: The membrane potential is held at a specific voltage (clamped) by the amplifier.

-

Current Recording: Voltage steps are applied to elicit the opening of Kv1.3 channels, and the resulting potassium currents are recorded.

-

Compound Application: UK-78282 is applied to the cell via the external solution, and the effect on the Kv1.3 currents is recorded.

-

Data Analysis: The inhibition of the channel current by UK-78282 is measured, and the IC₅₀ value is determined.[5][6][7]

T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of T-lymphocytes in response to a mitogenic stimulus. The incorporation of radiolabeled thymidine into newly synthesized DNA is used as a marker of cell division.[8][9][10][11][12]

Protocol Outline:

-

Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs), which contain T-lymphocytes, are isolated from whole blood using density gradient centrifugation.

-

Cell Culture: The PBMCs are cultured in 96-well plates in the presence of a mitogen, such as phytohemagglutinin (PHA), to stimulate T-cell activation and proliferation.

-

Compound Treatment: Various concentrations of UK-78282 are added to the cell cultures.

-

³H-Thymidine Pulse: After a period of incubation, ³H-thymidine is added to each well. Proliferating cells will incorporate the radiolabeled thymidine into their DNA.

-

Cell Harvesting: The cells are harvested onto a filter mat, and unincorporated ³H-thymidine is washed away.

-

Measurement: The amount of incorporated ³H-thymidine is measured using a scintillation counter.

-

Data Analysis: The inhibition of T-cell proliferation by UK-78282 is calculated, and the IC₅₀ value is determined.[8][11]

References

- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aurorabiomed.com.cn [aurorabiomed.com.cn]

- 4. High throughput screening technologies for ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kv1.3 voltage-gated potassium channels link cellular respiration to proliferation through a non-conducting mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lymphosign.com [lymphosign.com]

- 9. Frontiers | Comparison of [3H]-Thymidine, Carboxyfluorescein Diacetate Succinimidyl Ester and Ki-67 in Lymphocyte Proliferation [frontiersin.org]

- 10. brd.nci.nih.gov [brd.nci.nih.gov]

- 11. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proliferation assay - 3H thymidine incorporation [sanquin.org]

An In-depth Technical Guide to the Biological Activity of UK-78282 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel. This document details its mechanism of action, quantitative pharmacological data, and its effects on T-lymphocyte function. Detailed experimental protocols for key assays are provided to facilitate further research and development.

Core Mechanism of Action

UK-78282 hydrochloride is a piperidine derivative that selectively blocks the Kv1.3 voltage-gated potassium channel, which is highly expressed in human T-lymphocytes.[1] The blockade of Kv1.3 channels leads to membrane depolarization, which in turn reduces the electrochemical gradient for calcium influx, a critical step in T-cell activation.[2][3] This compound has been shown to preferentially bind to the C-type inactivated state of the Kv1.3 channel, indicating a use-dependent mechanism of action.[1]

Signaling Pathway of T-Cell Activation and Inhibition by UK-78282

The following diagram illustrates the signaling cascade in T-cell activation and the point of intervention for UK-78282.

Caption: T-Cell activation pathway and UK-78282 inhibition point.

Quantitative Pharmacological Data

The inhibitory activity and selectivity of UK-78282 hydrochloride have been characterized using various electrophysiological and functional assays.

| Target | Assay Type | IC50 (nM) | Reference |

| Kv1.3 (human) | 86Rb+ Efflux | ~200 | [1] |

| Kv1.4 (human) | Electrophysiology | 170 | [2][3] |

| Cardiac Ca²⁺ Channels | Radioligand Binding | 4400 |

| Biological Effect | Assay Type | Effective Concentration | Reference |

| Inhibition of T-lymphocyte mitogenesis | [³H]-Thymidine Incorporation | IC50 in the nanomolar range | [2][3] |

| Suppression of IL-2 Production | ELISA | Concentration-dependent inhibition |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols based on published literature.

⁸⁶Rb⁺ Efflux Assay for Kv1.3 Channel Activity

This assay is a high-throughput method to screen for Kv1.3 channel blockers by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Caption: Workflow for the ⁸⁶Rb⁺ efflux assay.

Protocol:

-

Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human Kv1.3 in a suitable medium. Seed the cells into 96-well plates and grow to confluence.

-

⁸⁶Rb⁺ Loading: Aspirate the culture medium and wash the cells with a loading buffer. Incubate the cells with loading buffer containing 1 µCi/mL of ⁸⁶RbCl for 2-4 hours at 37°C.

-

Compound Incubation: Aspirate the loading buffer and wash the cells multiple times with a low-potassium buffer to remove extracellular ⁸⁶Rb⁺. Add the low-potassium buffer containing various concentrations of UK-78282 hydrochloride or vehicle (DMSO) to the wells and incubate for 15-30 minutes at room temperature.

-

Efflux Stimulation: Aspirate the compound solution and add a high-potassium stimulation buffer (e.g., containing 50 mM KCl) to initiate ⁸⁶Rb⁺ efflux. Incubate for a defined period (e.g., 10-20 minutes).

-

Sample Collection and Analysis: Transfer the supernatant from each well to a scintillation vial or a separate 96-well plate. Lyse the cells in the original plate with a lysis buffer. Determine the amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Plot the percentage of inhibition against the concentration of UK-78282 to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kv1.3 channels in the presence and absence of UK-78282.

Protocol:

-

Cell Preparation: Use a cell line stably expressing human Kv1.3 (e.g., L929 or CHO cells) or freshly isolated human T-lymphocytes.

-

Solutions:

-

External (bath) solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (pipette) solution (in mM): 140 KF, 11 EGTA, 1 CaCl₂, 2 MgCl₂, 10 HEPES, pH adjusted to 7.2 with KOH.

-

-

Recording:

-

Establish a whole-cell recording configuration using a patch-clamp amplifier.

-

Hold the cell membrane potential at -80 mV.

-

Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200-400 ms).

-

Record baseline currents in the external solution.

-

Perfuse the cell with the external solution containing various concentrations of UK-78282 hydrochloride.

-

Record the steady-state block of the Kv1.3 current at each concentration.

-

-

Data Analysis: Measure the peak current amplitude in the absence and presence of the compound. Calculate the percentage of current inhibition and plot against the drug concentration to determine the IC50.

[³H]-Thymidine Incorporation Assay for T-Lymphocyte Proliferation

This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Caption: Workflow for the [³H]-Thymidine incorporation assay.

Protocol:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the PBMCs in complete RPMI-1640 medium and plate them in 96-well flat-bottom plates at a density of 1-2 x 10⁵ cells per well.

-

Treatment and Stimulation: Add various concentrations of UK-78282 hydrochloride or vehicle to the wells. Stimulate the cells with a mitogen such as phytohaemagglutinin (PHA) at a final concentration of 1-5 µg/mL.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Radiolabeling: For the final 18-24 hours of incubation, add 1 µCi of [³H]-thymidine to each well.

-

Harvesting: Harvest the cells onto glass fiber filter mats using an automated cell harvester.

-

Scintillation Counting: Dry the filter mats and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of UK-78282 and determine the IC50 value.

IL-2 Production Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of Interleukin-2 (IL-2) secreted by activated T-lymphocytes.

Protocol:

-

Cell Culture and Stimulation: Isolate and culture human PBMCs as described in the proliferation assay (section 3.3). Add various concentrations of UK-78282 and stimulate with PHA (1-5 µg/mL) or with anti-CD3/anti-CD28 antibodies.

-

Supernatant Collection: After 24-48 hours of incubation, centrifuge the 96-well plates and carefully collect the cell-free supernatants.

-

ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-2 overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add the collected supernatants and a standard curve of recombinant human IL-2 to the plate and incubate.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-2.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Generate a standard curve from the absorbance values of the recombinant IL-2. Use this curve to determine the concentration of IL-2 in the experimental samples. Calculate the percentage of inhibition of IL-2 production by UK-78282.

Conclusion

UK-78282 hydrochloride is a valuable research tool for studying the role of the Kv1.3 channel in T-lymphocyte function and as a lead compound for the development of novel immunomodulatory therapies. Its potent and selective blockade of Kv1.3 leads to the suppression of T-cell activation, proliferation, and cytokine production. The detailed protocols provided in this guide offer a framework for the further investigation of UK-78282 and other Kv1.3 channel modulators.

References

- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to UK-78282 Hydrochloride: A Potent Blocker of the Kv1.3 Potassium Channel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of UK-78282 hydrochloride, a potent and selective blocker of the voltage-gated potassium channel Kv1.3. The document details the compound's mechanism of action, electrophysiological properties, and its effects on T-lymphocyte activation, a critical process in immune responses and autoimmune diseases. This guide also includes detailed experimental protocols for studying Kv1.3 channel activity and its modulation by UK-78282, along with a summary of its structure-activity relationship. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in immunology, ion channel pharmacology, and drug discovery.

Introduction to UK-78282 Hydrochloride and the Kv1.3 Channel

UK-78282 is a novel piperidine derivative that has been identified as a potent blocker of the Kv1.3 voltage-gated potassium channel.[1][2] This channel plays a crucial role in shaping the membrane potential of T-lymphocytes, particularly effector memory T-cells (TEM), which are key mediators in a variety of autoimmune diseases.[3] By blocking Kv1.3, UK-78282 can suppress T-cell activation and proliferation, making it a significant tool for immunological research and a potential lead compound for the development of novel immunomodulatory therapies.[2][4]

The Kv1.3 channel is a member of the Shaker-related subfamily of voltage-gated potassium channels.[5] In T-lymphocytes, the efflux of K+ ions through Kv1.3 channels helps to maintain a negative membrane potential, which is essential for sustaining the calcium influx required for T-cell activation.[3] Upon antigen presentation, a signaling cascade is initiated that leads to the opening of store-operated calcium (CRAC) channels. The sustained Ca2+ entry is critical for downstream signaling events, including the activation of calcineurin and the subsequent translocation of the Nuclear Factor of Activated T-cells (NFAT) to the nucleus, which drives the transcription of genes essential for T-cell proliferation and cytokine production.

Physicochemical Properties and Structure-Activity Relationship

UK-78282 hydrochloride has the chemical name 4-[(Diphenylmethoxy)methyl]-1-[3-(4-methoxyphenyl)propyl]-piperidine hydrochloride.

Structure-Activity Relationship (SAR):

The structure of UK-78282 is critical for its potent inhibitory activity on Kv1.3 channels. A closely related analog, CP-190,325, which has a benzyl group instead of the benzhydryl moiety found in UK-78282, is significantly less potent.[4] This highlights the importance of the diphenylmethyl group for high-affinity binding to the channel. Further studies on diphenoxylate-based and other piperidine derivatives have shown that modifications to the substituents on the piperidine ring and the nature of the aromatic groups can significantly impact potency and selectivity for Kv1.3.[2][6]

Mechanism of Action and Electrophysiological Properties

UK-78282 is a use-dependent blocker of the Kv1.3 channel, meaning its inhibitory effect is enhanced with repeated channel opening.[4] It preferentially binds to the C-type inactivated state of the channel.[4] This state-dependent blocking mechanism contributes to its efficacy in suppressing the sustained channel activity required for T-cell activation.

Key Electrophysiological Characteristics:

-

Use-Dependency: The block of Kv1.3 by UK-78282 increases with repetitive depolarizing pulses that open and inactivate the channel.[4]

-

State-Dependent Block: UK-78282 has a higher affinity for the C-type inactivated state of the Kv1.3 channel. Holding the membrane potential at a more depolarized level (e.g., -50 mV), which increases the proportion of inactivated channels, enhances the blocking effect of UK-78282.[2]

-

Binding Site: Competition experiments suggest that UK-78282 binds to a site on the inner surface of the channel pore, which may overlap with the binding site of other channel blockers like verapamil.[2][4]

Quantitative Data

The following tables summarize the key quantitative data for UK-78282 hydrochloride.

Table 1: Potency of UK-78282 against Kv1.3 and Kv1.4 Channels

| Channel | IC50 (nM) | Reference |

| Kv1.3 | ~200 | [4] |

| Kv1.4 | ~170 | [4] |

Table 2: Selectivity Profile of UK-78282 against a Panel of Potassium Channels

| Channel | Relative Potency vs. Kv1.3 | Reference |

| Kv1.1 | >100-fold less potent | [4] |

| Kv1.2 | >100-fold less potent | [4] |

| Kv1.5 | >100-fold less potent | [4] |

| Kv1.6 | >100-fold less potent | [4] |

| Kv1.7 | >100-fold less potent | [4] |

| Kv2.1 | >100-fold less potent | [4] |

| Kv3.1 | >100-fold less potent | [4] |

| hERG | >100-fold less potent | [4] |

| KCa (IKCa1) | No block | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of UK-78282 on Kv1.3 channels and T-lymphocyte function.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to record Kv1.3 currents and assess the inhibitory effects of UK-78282.

A. Solutions:

-

External Solution (in mM): 150 NaCl, 5 KCl, 2.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).[7]

-

Internal (Pipette) Solution (in mM): 134 KCl, 1 CaCl2, 10 EGTA, 2 MgCl2, 10 HEPES (pH adjusted to 7.3 with KOH).[7] The low internal calcium concentration prevents the activation of calcium-activated potassium channels.

B. Recording Procedure:

-

Isolate T-lymphocytes or use a cell line stably expressing Kv1.3 channels.

-

Establish a whole-cell patch-clamp configuration.

-

Hold the cell at a membrane potential of -80 mV.

-

To elicit Kv1.3 currents, apply depolarizing voltage steps (e.g., to +40 mV for 200-500 ms).[8]

-

To study use-dependent block, apply a train of depolarizing pulses (e.g., to +40 mV for 200 ms at a frequency of 1 Hz).[4]

-

To investigate state-dependency, vary the holding potential (e.g., between -90 mV and -50 mV) before applying a test pulse.[2]

-

Perfuse the cells with the external solution containing various concentrations of UK-78282 to determine the IC50.

T-Lymphocyte Proliferation Assay (CFSE Dilution)

This assay measures the inhibition of T-cell proliferation by UK-78282.

A. Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Anti-CD3 and anti-CD28 antibodies or beads for T-cell stimulation[9][10]

-

UK-78282 hydrochloride

B. Procedure:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Label the cells with CFSE (e.g., 1-5 µM) for 10-15 minutes at 37°C.[11]

-

Quench the staining reaction with complete medium.

-

Wash the cells and resuspend them in complete medium.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add various concentrations of UK-78282 to the wells.

-

Stimulate the cells with anti-CD3/anti-CD28 antibodies or beads.[9]

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

Harvest the cells and analyze by flow cytometry. The dilution of CFSE fluorescence is proportional to the number of cell divisions.

Intracellular Calcium Measurement (Fura-2 AM)

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to T-cell stimulation and its modulation by UK-78282.

A. Materials:

-

Isolated T-lymphocytes

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Anti-CD3/anti-CD28 antibodies

-

UK-78282 hydrochloride

B. Procedure:

-

Incubate isolated T-lymphocytes with Fura-2 AM (e.g., 1-5 µM) and Pluronic F-127 in HBS for 30-60 minutes at room temperature or 37°C in the dark.[12][13]

-

Wash the cells to remove extracellular dye and allow for de-esterification of Fura-2 AM within the cells.

-

Resuspend the cells in HBS and place them in a fluorescence imaging chamber.

-

Optionally, pre-incubate cells with UK-78282.

-

Measure baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.[13]

-

Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies) to the chamber.

-

Continue recording the fluorescence to measure the change in [Ca2+]i. The ratio of the emission intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.

Signaling Pathway

The following diagram illustrates the T-lymphocyte activation signaling pathway and the role of the Kv1.3 channel, which is the target of UK-78282.

References

- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship Exploration of Kv1.3 Blockers Based on Diphenoxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl)-4-hydroxy-piperidine-1-carboxylate - Google Patents [patents.google.com]

- 4. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sophion.com [sophion.com]

- 6. Structure-activity relationship exploration of Kv1.3 blockers based on diphenoxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The expression and functional evidence for voltage-dependent potassium channel Kv1.3 in lymphocytes during aging in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. agilent.com [agilent.com]

- 10. Evaluation of T Cell Proliferation Using CFSE Dilution Assay: A Comparison between Stimulation with PHA and Anti-CD3/Anti-CD28 Coated Beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mucosalimmunology.ch [mucosalimmunology.ch]

- 12. moodle2.units.it [moodle2.units.it]

- 13. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

In-Vitro Characterization of UK-78282 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in-vitro characterization of UK-78282 hydrochloride, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the compound's mechanism of action, key pharmacological data, and the experimental methodologies used for its characterization.

Core Compound Properties

UK-78282 is a piperidine derivative that has been identified as a highly effective inhibitor of the Kv1.3 channel, which plays a crucial role in the activation of T-lymphocytes.[1][2] Its action is use-dependent, showing preferential binding to the C-type inactivated state of the channel.[1][2] This property contributes to its potency and specificity.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the in-vitro activity of UK-78282 hydrochloride.

Table 1: Inhibitory Potency of UK-78282 Hydrochloride

| Target | Assay Method | IC50 (nM) | Stoichiometry | Reference |

| Kv1.3 | 86Rb Efflux | ~200 | 1:1 | [1][2] |

| Kv1.3 | Patch-Clamp | ~200 | 1:1 | [1] |

| Kv1.3 | 125I-ChTX Binding | ~200 | - | [1] |

| Kv1.4 | - | 170 | - | [3][4] |

Table 2: Selectivity Profile of UK-78282 Hydrochloride against Related K+ Channels

| Channel | Sensitivity Relative to Kv1.3 |

| Kv1.1 | 1-3 orders of magnitude less sensitive |

| Kv1.2 | 1-3 orders of magnitude less sensitive |

| Kv1.5 | 1-3 orders of magnitude less sensitive |

| Kv2.1 | 1-3 orders of magnitude less sensitive |

| Kv3.1 | 1-3 orders of magnitude less sensitive |

| Kv3.2 | 1-3 orders of magnitude less sensitive |

| hERG | 1-3 orders of magnitude less sensitive |

| KCa (IKCa1) | Not blocked |

Data synthesized from Hanson et al., 1999.[1]

Mechanism of Action and Signaling Pathway

UK-78282 exerts its immunosuppressive effects by blocking the Kv1.3 potassium channel in T-lymphocytes. This channel is critical for maintaining the negative membrane potential required for sustained calcium influx upon T-cell receptor (TCR) activation. By blocking Kv1.3, UK-78282 leads to membrane depolarization, which diminishes the electrochemical gradient for calcium entry through store-operated calcium release-activated calcium (CRAC) channels.[2] The subsequent reduction in intracellular calcium concentration inhibits the activation of calcineurin, a calcium-dependent phosphatase.[1] In its active state, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), allowing it to translocate to the nucleus and initiate the transcription of genes essential for T-cell activation and proliferation, such as Interleukin-2 (IL-2).[2] Therefore, by disrupting this cascade, UK-78282 effectively suppresses T-lymphocyte activation.[1][2]

Experimental Protocols

Detailed methodologies for the key in-vitro experiments used to characterize UK-78282 hydrochloride are provided below.

86Rb+ Efflux Assay

This assay provides a high-throughput method to assess the functional activity of Kv1.3 channels by measuring the efflux of the K+ surrogate, 86Rb+.

Methodology:

-

Cell Culture: Culture cells expressing Kv1.3 channels (e.g., human T-lymphocytes or a stable cell line) to an appropriate density in 96-well plates.

-

Loading: Incubate the cells with a loading buffer containing 86RbCl for a sufficient time to allow for cellular uptake.

-

Washing: Gently wash the cells with a low-K+ buffer to remove extracellular 86Rb+.

-

Compound Incubation: Add the test compound (UK-78282) at various concentrations to the wells and incubate for a defined period.

-

Stimulation: Induce 86Rb+ efflux by adding a high-K+ stimulation buffer to depolarize the cell membrane and open the Kv1.3 channels.

-

Sample Collection: After a short incubation, collect the supernatant containing the effluxed 86Rb+.

-

Measurement: Quantify the amount of 86Rb+ in the supernatant using a scintillation counter.

-

Data Analysis: Calculate the percentage of 86Rb+ efflux inhibition at each compound concentration and determine the IC50 value by fitting the data to a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kv1.3 channels in a single cell, providing detailed information on channel gating and blockade.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension of cells expressing Kv1.3 channels.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ and fill with an intracellular solution containing (in mM): 140 KCl, 1 MgCl2, 2 EGTA, 10 HEPES, adjusted to pH 7.2 with KOH.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Recording: Clamp the cell membrane at a holding potential of -80 mV. Elicit Kv1.3 currents by applying depolarizing voltage steps (e.g., to +40 mV for 200 ms).

-

Compound Application: Perfuse the external solution containing UK-78282 at various concentrations over the cell.

-

Data Acquisition: Record the current traces before and after compound application.

-

Data Analysis: Measure the peak current amplitude at each voltage step and calculate the percentage of current inhibition by UK-78282 to determine the IC50.

125I-Charybdotoxin (ChTX) Competition Binding Assay

This radioligand binding assay is used to determine the affinity of UK-78282 for the Kv1.3 channel by measuring its ability to compete with the binding of a known high-affinity ligand, 125I-ChTX.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a source rich in Kv1.3 channels.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of 125I-ChTX, and varying concentrations of UK-78282 in a binding buffer.

-

Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Plot the percentage of specific 125I-ChTX binding against the concentration of UK-78282. Fit the data to a competition binding equation to determine the Ki or IC50 value.

Summary and Conclusion

UK-78282 hydrochloride is a potent and selective blocker of the Kv1.3 voltage-gated potassium channel. Its in-vitro characterization, through a combination of functional and binding assays, has elucidated its mechanism of action and established its potential as an immunosuppressive agent. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers engaged in the study of Kv1.3 channel pharmacology and the development of novel immunomodulatory therapeutics.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of UK-78282 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UK-78282 hydrochloride is a potent and selective small molecule blocker of the voltage-gated potassium channel Kv1.3.[1][2][3] This channel is a key regulator of T-lymphocyte activation, making it a compelling target for immunomodulatory therapies. This technical guide provides a comprehensive overview of the pharmacological profile of UK-78282 hydrochloride, including its mechanism of action, in vitro efficacy, selectivity, and detailed experimental protocols for its characterization. The information presented herein is intended to support further research and development efforts in the field of immunology and ion channel pharmacology.

Introduction

Voltage-gated potassium channels (Kv) are critical for maintaining the membrane potential of excitable and non-excitable cells. In T-lymphocytes, the Kv1.3 channel plays a pivotal role in sustaining the calcium signaling required for activation, proliferation, and cytokine production.[1][2][3] Blockade of Kv1.3 channels leads to membrane depolarization, which in turn attenuates the driving force for calcium influx and ultimately suppresses the immune response. This makes selective Kv1.3 blockers, such as UK-78282 hydrochloride, promising candidates for the treatment of T-cell-mediated autoimmune diseases.[2][3]

UK-78282 is a novel piperidine compound that was identified through high-throughput screening for its ability to inhibit Kv1.3.[1][2] This document synthesizes the available preclinical data on UK-78282 hydrochloride to provide a detailed technical resource for the scientific community.

Mechanism of Action

UK-78282 hydrochloride exerts its inhibitory effect by physically occluding the ion conduction pore of the Kv1.3 channel.[1] Notably, its blocking action is use-dependent, indicating a preferential binding to the open or inactivated state of the channel.[1] Competition assays have revealed that UK-78282 binds to a site on the inner surface of the channel, which overlaps with the binding site of verapamil.[1] However, its binding does not appear to compete with internal tetraethylammonium (TEA) or the external scorpion toxin, charybdotoxin (ChTX).[1]

T-Cell Signaling Pathway

The activation of T-lymphocytes is initiated by the engagement of the T-cell receptor (TCR) with an antigen-presenting cell (APC). This triggers a signaling cascade that leads to the opening of CRAC (calcium release-activated calcium) channels and a sustained influx of Ca²⁺. The efflux of K⁺ ions through Kv1.3 channels is essential to counterbalance the influx of Ca²⁺ and maintain a negative membrane potential, which is the driving force for sustained Ca²⁺ entry. By blocking Kv1.3, UK-78282 hydrochloride causes membrane depolarization, thus diminishing the driving force for Ca²⁺ influx and inhibiting downstream signaling events, including the activation of calcineurin and the transcription factor NFAT. This ultimately leads to the suppression of T-cell activation, proliferation, and cytokine production.

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological data for UK-78282 hydrochloride.

Table 1: Inhibitory Activity against Voltage-Gated Potassium Channels

| Channel | IC₅₀ (µM) | Cell Type | Assay | Reference |

| Kv1.3 | 0.28 | Human T-lymphocytes | Electrophysiology | |

| Kv1.4 | 0.17 | Not Specified | Electrophysiology |

Table 2: Selectivity Profile against Other Potassium Channels

| Channel | Species | IC₅₀ (µM) | Reference |

| Kv1.1 | Rat | >100 | [1] |

| Kv1.2 | Rat | >100 | [1] |

| Kv1.5 | Human | >100 | [1] |

| Kv2.1 | Rat | >30 | [1] |

| Kv3.1 | Rat | >100 | [1] |

| hERG | Human | >30 | [1] |

Table 3: In Vitro Immunosuppressive Activity

| Assay | Cell Type | Stimulant | IC₅₀ (µM) | Reference |

| ³H-Thymidine Incorporation | Human T-cells | PHA | 2.0 | [1] |

| IL-2 Production | Human T-cells | PHA | 2.9 | [1] |

Pharmacokinetics and Clinical Development

Extensive searches of publicly available literature and clinical trial databases did not yield specific data on the pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of UK-78282 hydrochloride. Similarly, no records of clinical trials for this compound were found. This suggests that UK-78282 hydrochloride likely did not advance into clinical development.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for measuring the inhibitory effect of UK-78282 hydrochloride on Kv1.3 currents in a human T-lymphocyte cell line.

Materials:

-

Human T-lymphocyte cell line (e.g., Jurkat)

-

Patch-clamp rig with amplifier and data acquisition system

-

Borosilicate glass capillaries

-

External (bath) solution (in mM): 145 NaCl, 5 KCl, 1 MgCl₂, 2.5 CaCl₂, 10 HEPES, 5.5 glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 ATP-Mg, 0.5 GTP-Na (pH 7.2 with KOH)

-

UK-78282 hydrochloride stock solution (in DMSO)

Procedure:

-

Culture T-lymphocytes under standard conditions.

-

Prepare a single-cell suspension and plate onto a recording chamber.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV for 200 ms).

-

Perfuse the recording chamber with the external solution containing various concentrations of UK-78282 hydrochloride.

-

Record Kv1.3 currents in the presence of the compound until a steady-state block is achieved.

-

Wash out the compound to assess the reversibility of the block.

-

Analyze the data to determine the concentration-response relationship and calculate the IC₅₀ value.

⁸⁶Rb⁺ Efflux Assay

This assay provides a high-throughput method for assessing Kv1.3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Materials:

-

CHO cells stably expressing human Kv1.3

-

96-well culture plates

-

⁸⁶RbCl (radioisotope)

-

Loading buffer: Standard cell culture medium

-

Depolarizing buffer: High potassium buffer (e.g., 150 mM KCl)

-

UK-78282 hydrochloride

Procedure:

-

Plate CHO-Kv1.3 cells in 96-well plates and grow to confluence.

-

Load the cells with ⁸⁶Rb⁺ by incubating them in loading buffer containing ⁸⁶RbCl for 2-4 hours.

-

Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Pre-incubate the cells with various concentrations of UK-78282 hydrochloride for 15-30 minutes.

-

Stimulate ⁸⁶Rb⁺ efflux by replacing the buffer with the depolarizing buffer.

-

After a short incubation period (e.g., 10 minutes), collect the supernatant.

-

Lyse the cells and collect the intracellular fraction.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux and determine the inhibitory effect of UK-78282 hydrochloride.

¹²⁵I-Charybdotoxin (ChTX) Competitive Binding Assay

This assay is used to determine if a compound competes with the binding of a known Kv1.3 channel blocker, ¹²⁵I-ChTX, to the external vestibule of the channel.

Materials:

-

Human T-lymphocytes or cell membranes expressing Kv1.3

-

¹²⁵I-ChTX (radioligand)

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

UK-78282 hydrochloride

-

Glass fiber filters

-

Filtration apparatus

-

Gamma counter

Procedure:

-

Prepare a suspension of T-lymphocytes or cell membranes.

-

In a multi-well plate, add the cell/membrane suspension, a fixed concentration of ¹²⁵I-ChTX, and varying concentrations of UK-78282 hydrochloride.

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Analyze the data to determine the ability of UK-78282 hydrochloride to displace ¹²⁵I-ChTX binding.

Conclusion

UK-78282 hydrochloride is a potent and relatively selective blocker of the Kv1.3 and Kv1.4 potassium channels. Its ability to suppress T-lymphocyte activation in vitro by inhibiting Kv1.3-mediated potassium efflux highlights the therapeutic potential of targeting this channel for autoimmune disorders. While the lack of publicly available pharmacokinetic and clinical data suggests that its development may have been discontinued, the pharmacological profile of UK-78282 hydrochloride remains a valuable case study for researchers in the field of immunopharmacology and ion channel drug discovery. The detailed methodologies and data presented in this guide provide a solid foundation for future investigations into Kv1.3 channel modulators.

References

- 1. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UK-78,282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

UK-78282 Hydrochloride: A Technical Guide for T-Lymphocyte Activation Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of UK-78282 hydrochloride, a potent and selective blocker of the Kv1.3 voltage-gated potassium channel, for its application in T-lymphocyte activation research. Here, we detail the core mechanism of action, present key quantitative data, provide comprehensive experimental protocols, and visualize the relevant biological pathways.

Introduction: The Role of Kv1.3 in T-Lymphocyte Activation

T-lymphocyte activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This initial signal triggers a cascade of intracellular events, leading to T-cell proliferation, differentiation, and the secretion of cytokines such as Interleukin-2 (IL-2). A critical component of this signaling cascade is the sustained influx of calcium (Ca²⁺) into the T-cell.

The voltage-gated potassium channel, Kv1.3, plays a pivotal role in this process. By facilitating the efflux of potassium ions (K⁺), Kv1.3 channels help to maintain the negative membrane potential of the T-lymphocyte. This electrochemical gradient is essential for driving the sustained influx of Ca²⁺ through calcium release-activated calcium (CRAC) channels. This rise in intracellular Ca²⁺ activates the phosphatase calcineurin, which in turn dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Dephosphorylated NFAT then translocates to the nucleus, where it acts as a transcription factor to upregulate the expression of genes crucial for T-cell activation, including the gene for IL-2.

UK-78282 hydrochloride is a novel piperidine compound that selectively blocks the Kv1.3 channel, thereby inhibiting T-lymphocyte activation.[1][2] Its specificity and potency make it a valuable pharmacological tool for studying the role of Kv1.3 in T-cell function and for the investigation of potential immunomodulatory therapies.

Mechanism of Action of UK-78282 Hydrochloride

UK-78282 is a use-dependent blocker of the Kv1.3 channel, meaning it preferentially binds to and blocks the channel when it is in the C-type inactivated state.[2] This mechanism contributes to its potency and specificity. By inhibiting the outward flow of K⁺ ions, UK-78282 causes membrane depolarization. This reduction in the negative membrane potential diminishes the driving force for Ca²⁺ entry through CRAC channels, leading to a dampening of the sustained intracellular Ca²⁺ signal required for full T-cell activation.[3][4] Consequently, the calcineurin-NFAT signaling pathway is inhibited, resulting in reduced IL-2 production and suppression of T-cell proliferation.[2][4]

Quantitative Data

The inhibitory activity of UK-78282 hydrochloride has been quantified in various assays. The following tables summarize the key data for its effects on potassium channels and T-lymphocyte function.

Table 1: Inhibitory Activity of UK-78282 on Voltage-Gated Potassium Channels

| Channel | IC₅₀ (µM) | Cell Type | Reference |

| Kv1.3 | 0.20 - 0.28 | Human T-lymphocytes | [1][2][5] |

| Kv1.4 | 0.17 | Expressed in heart and brain | [1][5] |

Table 2: Inhibitory Effects of UK-78282 on Human T-Lymphocyte Activation

| Assay | IC₅₀ (µM) | Stimulant | Reference |

| ³H-Thymidine Incorporation | 2.0 ± 0.2 | Phytohaemagglutinin (PHA) | [2] |

| IL-2 Production | 2.9 ± 0.3 | Phytohaemagglutinin (PHA) | [2] |

Experimental Protocols

Detailed methodologies for key experiments to study the effects of UK-78282 on T-lymphocyte activation are provided below.

⁸⁶Rb⁺ Efflux Assay for Kv1.3 Channel Activity

This high-throughput assay is used to screen for compounds that block Kv1.3 channel activity by measuring the efflux of the potassium surrogate, ⁸⁶Rb⁺.

Methodology:

-

Cell Culture: Culture cells expressing Kv1.3 (e.g., human T-lymphocytes or a stable cell line) in 96-well plates.

-

⁸⁶Rb⁺ Loading: Incubate the cells with a loading buffer containing ⁸⁶RbCl for a sufficient time to allow for cellular uptake.

-

Washing: Aspirate the loading buffer and wash the cells multiple times with a buffer containing a physiological concentration of K⁺ to remove extracellular ⁸⁶Rb⁺.

-

Compound Incubation: Add the assay buffer containing various concentrations of UK-78282 hydrochloride or vehicle control to the wells and incubate.

-

Stimulation of Efflux: Initiate K⁺ efflux by adding a high-potassium stimulation buffer. This depolarization opens the voltage-gated Kv1.3 channels.

-

Sample Collection: After a defined incubation period, collect the supernatant (containing the effluxed ⁸⁶Rb⁺). Lyse the remaining cells to determine the intracellular ⁸⁶Rb⁺.

-

Quantification: Measure the amount of ⁸⁶Rb⁺ in the supernatant and the cell lysate using a scintillation counter.

-

Data Analysis: Calculate the percentage of ⁸⁶Rb⁺ efflux for each condition. Determine the IC₅₀ value for UK-78282 by plotting the percentage inhibition of efflux against the log of the compound concentration.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ionic currents through Kv1.3 channels in a single T-lymphocyte, providing detailed information on channel blockade by UK-78282.

Methodology:

-

Cell Preparation: Isolate human peripheral blood T-lymphocytes and plate them on coverslips.

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition software.

-

Establish a whole-cell recording configuration.

-

The external (bath) solution should contain physiological ion concentrations.

-

The internal (pipette) solution should contain a high concentration of K⁺.

-

Hold the cell membrane potential at a negative value (e.g., -80 mV).

-

-

Current Elicitation: Apply depolarizing voltage steps (e.g., to +40 mV) to elicit outward K⁺ currents through Kv1.3 channels.

-

Application of UK-78282: Perfuse the bath with the external solution containing various concentrations of UK-78282 hydrochloride.

-

Data Acquisition and Analysis:

-

Record the Kv1.3 currents in the absence and presence of the compound.

-

Measure the peak current amplitude at each concentration.

-

Calculate the percentage of current inhibition.

-

Determine the IC₅₀ value by fitting the concentration-response data to the Hill equation.

-

T-Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

This assay measures the proliferation of T-lymphocytes by quantifying the incorporation of a radiolabeled nucleoside, ³H-thymidine, into the DNA of dividing cells.

Methodology:

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) or purified T-lymphocytes.

-

Cell Culture: Plate the cells in a 96-well plate in a suitable culture medium.

-

Treatment and Stimulation:

-

Add various concentrations of UK-78282 hydrochloride to the wells.

-

Stimulate the T-cells with a mitogen such as phytohaemagglutinin (PHA) or with anti-CD3/CD28 antibodies.

-

Include unstimulated and stimulated control wells.

-

-

Incubation: Incubate the plates for 48-72 hours.

-

³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 18-24 hours.

-

Cell Harvesting: Harvest the cells onto a filter mat using a cell harvester.

-

Scintillation Counting: Measure the amount of incorporated ³H-thymidine using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM). Calculate the percentage of inhibition of proliferation for each concentration of UK-78282 relative to the stimulated control. Determine the IC₅₀ value.

IL-2 Production Assay (ELISA)

This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of IL-2 secreted by activated T-lymphocytes into the culture supernatant.

Methodology:

-

Cell Culture and Stimulation: Culture and stimulate T-lymphocytes in the presence of varying concentrations of UK-78282 hydrochloride as described in the proliferation assay (Section 4.3).

-

Supernatant Collection: After a 24-48 hour incubation period, centrifuge the plates and collect the cell-free supernatants.

-

ELISA Procedure:

-

Coat a 96-well ELISA plate with a capture antibody specific for human IL-2.

-

Block non-specific binding sites.

-

Add the collected supernatants and IL-2 standards to the wells.

-

Wash the plate and add a biotinylated detection antibody specific for human IL-2.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP).

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution.

-

-

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve using the IL-2 standards. Calculate the concentration of IL-2 in each supernatant. Determine the percentage of inhibition of IL-2 production by UK-78282 and calculate the IC₅₀ value.

Conclusion

UK-78282 hydrochloride is a valuable research tool for the study of T-lymphocyte activation. Its potent and selective blockade of the Kv1.3 channel allows for the targeted investigation of the role of this channel in the complex signaling pathways that govern T-cell function. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize UK-78282 in their studies of immunology and drug discovery. The quantitative data and mechanistic insights presented herein underscore the importance of Kv1.3 as a therapeutic target for immunomodulation.

References

- 1. A cell-based Rb(+)-flux assay of the Kv1.3 potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bmglabtech.com [bmglabtech.com]

- 3. aurorabiomed.com [aurorabiomed.com]

- 4. Novel cell-free high-throughput screening method for pharmacological tools targeting K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high-throughput HERG potassium channel function assay: an old assay with a new look - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Analogs of UK-78282 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural analogs of UK-78282 hydrochloride, a potent blocker of the Kv1.3 voltage-gated potassium channel. This document details the synthesis, pharmacological activity, and structure-activity relationships of these compounds, offering valuable insights for researchers and professionals in drug development.

Introduction to UK-78282 and its Therapeutic Potential

UK-78282, chemically known as 4-(diphenylmethoxymethyl)-1-[3-(4-methoxyphenyl)propyl]piperidine, is a selective inhibitor of the Kv1.3 voltage-gated potassium channel, with a reported IC50 of approximately 200 nM.[1][2] This channel is predominantly expressed on the plasma membrane of human T-lymphocytes and plays a crucial role in regulating the membrane potential, which is essential for T-cell activation and proliferation.[3][4] By blocking the Kv1.3 channel, UK-78282 effectively suppresses T-cell activation, making it and its analogs promising candidates for the development of novel immunosuppressive therapies for autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.[2][5][6]

Core Structure and Analogs

The core structure of UK-78282 consists of a central piperidine ring with a diphenylmethoxymethyl group at the 4-position and a 3-(4-methoxyphenyl)propyl group at the 1-position. Structure-activity relationship (SAR) studies have primarily focused on modifications of these three key moieties.

One of the earliest and most cited analogs is CP-190,325 , which differs from UK-78282 by the replacement of the diphenylmethoxymethyl group with a simpler benzylmethoxymethyl group. This modification results in a significant decrease in potency, highlighting the importance of the bulky, lipophilic diphenylmethyl group for high-affinity binding to the Kv1.3 channel.[1]

Further SAR explorations have been conducted on structurally related compounds, such as analogs of diphenoxylate, which also feature a central piperidine core. These studies have systematically probed the effects of modifying the substituents on the piperidine ring, revealing key pharmacophoric elements required for Kv1.3 blockade.

Quantitative Data of UK-78282 and Analogs

The following table summarizes the reported pharmacological data for UK-78282 and its key analog, CP-190,325.

| Compound | Modification from UK-78282 | Kv1.3 IC50 (nM) | Kv1.4 IC50 (µM) | Reference |

| UK-78282 | - | ~200 | 0.17 | [1][7] |

| CP-190,325 | Diphenylmethoxymethyl -> Benzylmethoxymethyl | Significantly less potent than UK-78282 | - | [1] |

Synthesis of UK-78282 and its Analogs

The synthesis of UK-78282 and its analogs generally involves a convergent approach, typically centered around the alkylation of a pre-formed 4-substituted piperidine core.

General Synthetic Scheme

A plausible synthetic route, based on related piperidine-containing compounds, is outlined below. The synthesis of UK-78282 itself was first described in a 1997 patent by Pfizer.[2]

Caption: General Synthetic Pathway for UK-78282.

Detailed Experimental Protocol (Exemplary)

The following is a generalized protocol for the key alkylation step, based on synthetic procedures for similar piperidine derivatives.

Alkylation of 4-(Diphenylmethoxymethyl)piperidine:

-

To a solution of 4-(diphenylmethoxymethyl)piperidine (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or triethylamine (2-3 equivalents).

-

Add the appropriate alkylating agent, 3-(4-methoxyphenyl)propyl halide (1.1 equivalents), to the reaction mixture.

-

Heat the reaction mixture at a temperature ranging from 60°C to reflux for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated piperidine derivative.

-

For the hydrochloride salt, dissolve the free base in a suitable solvent like diethyl ether and treat with a solution of HCl in ether. The resulting precipitate can be collected by filtration and dried.

Experimental Protocols for Pharmacological Evaluation

The potency and selectivity of UK-78282 and its analogs are typically assessed using a combination of electrophysiological and biochemical assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the inhibitory effect of the compounds on Kv1.3 channel currents in cells expressing the channel.

Protocol:

-

Culture cells expressing Kv1.3 channels (e.g., human T-lymphocytes or transfected cell lines like L929 or CHO cells) on glass coverslips.

-

Prepare an external (bath) solution containing (in mM): 145 NaCl, 5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.

-

Prepare an internal (pipette) solution containing (in mM): 100 KCl, 40 KF, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2.

-

Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Record baseline Kv1.3 currents by applying depolarizing voltage steps (e.g., from a holding potential of -80 mV to +40 mV).

-

Perfuse the recording chamber with the external solution containing various concentrations of the test compound.

-

Record the steady-state block of the Kv1.3 current at each concentration.

-

Construct a dose-response curve and calculate the IC50 value.

Caption: Workflow for Patch-Clamp Assay.

⁸⁶Rb⁺ Efflux Assay

This is a higher-throughput functional assay that measures the activity of potassium channels by tracking the efflux of the radioactive tracer ⁸⁶Rb⁺.

Protocol:

-

Seed Kv1.3-expressing cells in a 96-well plate.

-

Load the cells with ⁸⁶Rb⁺ by incubating them in a loading buffer containing the radioisotope.

-

Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Pre-incubate the cells with various concentrations of the test compound.

-

Stimulate channel opening and ⁸⁶Rb⁺ efflux by adding a high-potassium depolarization buffer.

-

Collect the supernatant containing the effluxed ⁸⁶Rb⁺.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux at each compound concentration and determine the IC50 value.

¹²⁵I-Charybdotoxin (ChTX) Binding Assay

This competitive binding assay measures the ability of a test compound to displace the binding of a radiolabeled high-affinity Kv1.3 blocker, ¹²⁵I-ChTX, from the channel.

Protocol:

-

Prepare cell membranes from Kv1.3-expressing cells.

-

Incubate the cell membranes with a fixed concentration of ¹²⁵I-ChTX and varying concentrations of the test compound in a binding buffer.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove unbound ¹²⁵I-ChTX.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of ¹²⁵I-ChTX (IC50) and calculate the inhibitory constant (Ki).

Signaling Pathways and Mechanism of Action

Blockade of the Kv1.3 channel by UK-78282 and its analogs disrupts the normal signaling cascade required for T-cell activation.

Downstream Effects of Kv1.3 Blockade

The primary mechanism of immunosuppression by Kv1.3 blockers is the inhibition of the sustained calcium influx necessary for the activation of key transcription factors, most notably the Nuclear Factor of Activated T-cells (NFAT).

Caption: Downstream Signaling of Kv1.3 Blockade.

Conclusion

UK-78282 and its structural analogs represent a promising class of compounds for the development of targeted immunosuppressive therapies. The detailed understanding of their synthesis, pharmacological properties, and mechanism of action provides a solid foundation for the design of new, more potent, and selective Kv1.3 channel blockers. This guide serves as a comprehensive resource to aid researchers in this endeavor.

References

- 1. researchgate.net [researchgate.net]

- 2. Design and synthesis of novel small molecules targeting the Kv1.3 voltage-gated potassium ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of novel Kv1.3 channel-interacting proteins using proximity labelling in T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. US11292820B2 - KV1.3 blockers - Google Patents [patents.google.com]

- 6. Discovery of KV 1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sketchviz.com [sketchviz.com]

UK-78282 Hydrochloride: A Technical Guide to its Early-Stage Research as a Kv1.3 and Kv1.4 Potassium Channel Blocker

For Researchers, Scientists, and Drug Development Professionals